Pentyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate
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Overview
Description
PENTYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5210{15}]DEC-8-ENE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, propan-2-yloxy, and carboxylate
Preparation Methods
The synthesis of PENTYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the oxo and propan-2-yloxy groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
PENTYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the propan-2-yloxy group, where nucleophiles replace the leaving group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
PENTYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of PENTYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The specific pathways involved depend on the functional groups present in the compound and their interactions with the target molecules.
Comparison with Similar Compounds
PENTYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE can be compared with other similar compounds such as:
Indole derivatives: These compounds also contain a tricyclic structure and have diverse biological activities.
Phenylboronic esters: These compounds are used in drug design and have similar stability issues in water.
Imidazole-containing compounds: These compounds have therapeutic potential and undergo similar synthetic routes.
The uniqueness of PENTYL 4-OXO-3-[3-(PROPAN-2-YLOXY)PROPYL]-10-OXA-3-AZATRICYCLO[521
Properties
Molecular Formula |
C20H31NO5 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
pentyl 4-oxo-3-(3-propan-2-yloxypropyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate |
InChI |
InChI=1S/C20H31NO5/c1-4-5-6-11-25-19(23)16-15-8-9-20(26-15)13-21(18(22)17(16)20)10-7-12-24-14(2)3/h8-9,14-17H,4-7,10-13H2,1-3H3 |
InChI Key |
RFMPETSDZRKPCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1C2C=CC3(C1C(=O)N(C3)CCCOC(C)C)O2 |
Origin of Product |
United States |
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